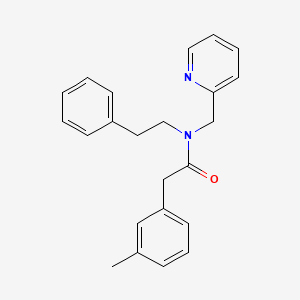
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the phenethylamine class of compounds and is structurally similar to amphetamines. However, MPA does not have the same psychoactive effects as amphetamines and is not classified as a controlled substance. In
Wirkmechanismus
The exact mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide is not fully understood. However, it is believed to act as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, as well as serotonin. N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is not classified as a controlled substance. However, there are also limitations to its use. N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, there is limited information on the pharmacokinetics and pharmacodynamics of N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide.
Zukünftige Richtungen
There are several future directions for research on N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide has been shown to have potential neuroprotective effects, and further research may shed light on its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide and its effects on neurotransmitter systems in the brain. Finally, more studies are needed to determine the long-term effects of N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide use and its potential for abuse.
Synthesemethoden
The synthesis method for N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide involves the reaction of 2-(m-tolyl)acetic acid with thionyl chloride to form 2-(m-tolyl)acetyl chloride. This compound is then reacted with N-(pyridin-2-ylmethyl)ethanamine to form N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide. This compound is then converted to N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide by reacting it with phenethylamine.
Wissenschaftliche Forschungsanwendungen
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine. N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide has also been shown to have potential antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-19-8-7-11-21(16-19)17-23(26)25(18-22-12-5-6-14-24-22)15-13-20-9-3-2-4-10-20/h2-12,14,16H,13,15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGQJIXQDQIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-N-(pyridin-2-ylmethyl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)

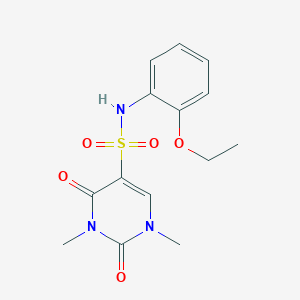
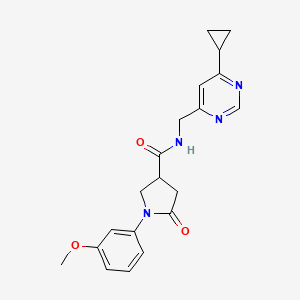
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
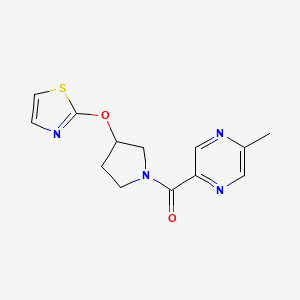
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)
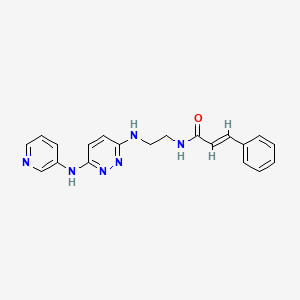
![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)
![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)